2-methoxy-4-methyl-5-sulfamoylbenzoic acid
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Overview
Description
2-Methoxy-4-methyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO5S It is a derivative of benzoic acid, characterized by the presence of methoxy, methyl, and sulfamoyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-5-sulfamoylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-5-methylbenzoic acid.
Chlorosulfonation: The compound undergoes chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfamoyl group.
Purification: The final product is purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors are used for the chlorosulfonation and amination steps.
Catalysts: Catalysts such as copper(I) bromide may be used to enhance reaction efficiency.
Purification: Industrial purification methods include filtration, distillation, and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-Methoxy-4-methyl-5-sulfamoylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antipsychotic drugs like sulpiride.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, microbial growth, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-sulfamoylbenzoic acid: Similar structure but lacks the methyl group.
4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide: Similar functional groups but different substitution pattern on the benzene ring.
Uniqueness
2-Methoxy-4-methyl-5-sulfamoylbenzoic acid is unique due to the specific arrangement of methoxy, methyl, and sulfamoyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
85805-64-7 |
---|---|
Molecular Formula |
C9H11NO5S |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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